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Morpholine, 4-(1-hydroxypropyl)-

Cat. No.: B8571529
M. Wt: 145.20 g/mol
InChI Key: GQERPJMMKFVYHE-UHFFFAOYSA-N
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Description

Contextual Significance within Substituted Morpholine (B109124) Chemistry

Substituted morpholines are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and organic synthesis. researchgate.netnih.gov The morpholine scaffold is considered a "privileged structure" due to its frequent appearance in biologically active compounds and approved drugs. nih.gov Its advantageous physicochemical properties, including a favorable balance of lipophilicity and hydrophilicity, and its typical metabolic stability, make it a desirable component in the design of new chemical entities. nih.govnih.gov

Historical Trajectory of Research on 4-Substituted Hydroxyalkyl Morpholine Derivatives

The exploration of morpholine and its derivatives dates back to the work of Ludwig Knorr, who is credited with its naming. wikipedia.org Initially, research focused on the fundamental reactions and properties of the parent morpholine molecule. wikipedia.orgchemicalbook.com Over time, the focus expanded to the synthesis and application of substituted morpholines, driven by the discovery of their utility in various industrial and pharmaceutical applications. chemicalbook.comchemicalbook.com

The development of 4-substituted hydroxyalkyl morpholine derivatives is part of a broader effort to create molecules with specific functionalities. The hydroxyl group in these derivatives introduces a site for further chemical modification and can participate in hydrogen bonding, a key interaction in many biological systems. Research in this area has been propelled by the need for new building blocks in organic synthesis and the quest for novel bioactive compounds. researchgate.netnih.gov Synthetic methodologies for creating substituted morpholines have evolved, with various strategies developed to introduce substituents at specific positions on the ring in a controlled and efficient manner. nih.govorganic-chemistry.org These methods often involve the reaction of amino alcohols with suitable reagents to form the morpholine ring. researchgate.netorganic-chemistry.org

Scope and Academic Relevance of Investigating Morpholine, 4-(1-hydroxypropyl)-

The investigation of Morpholine, 4-(1-hydroxypropyl)- is relevant due to its potential as a building block in the synthesis of more complex molecules and its own potential for biological activity. The presence of both a morpholine ring and a chiral center at the 1-position of the propyl group makes it an interesting target for stereoselective synthesis and for studying the impact of stereochemistry on its properties and interactions.

The academic relevance of this specific compound lies in several areas:

Synthetic Chemistry: Developing efficient and stereoselective methods for the synthesis of Morpholine, 4-(1-hydroxypropyl)- and its analogs is a challenge that drives innovation in synthetic organic chemistry. nih.gov

Medicinal Chemistry: As a substituted morpholine, it serves as a scaffold for the design and synthesis of new potential therapeutic agents. The hydroxypropyl side chain can be modified to optimize interactions with biological targets. nih.gove3s-conferences.org

Materials Science: The properties of polymers and other materials can be altered by incorporating functional molecules like Morpholine, 4-(1-hydroxypropyl)-, potentially leading to new materials with tailored characteristics. e3s-conferences.org

Detailed research findings on Morpholine, 4-(1-hydroxypropyl)- are crucial for understanding its chemical behavior and potential applications.

Table 1: Physicochemical Properties of Morpholine, 4-(1-hydroxypropyl)-

PropertyValue
Molecular Formula C7H15NO2 nih.gov
Molecular Weight 145.20 g/mol nih.gov
IUPAC Name 1-morpholin-4-ylpropan-1-ol nih.gov
CAS Number 567691 (from PubChem) nih.gov
XLogP3 0.3 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 3 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B8571529 Morpholine, 4-(1-hydroxypropyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

1-morpholin-4-ylpropan-1-ol

InChI

InChI=1S/C7H15NO2/c1-2-7(9)8-3-5-10-6-4-8/h7,9H,2-6H2,1H3

InChI Key

GQERPJMMKFVYHE-UHFFFAOYSA-N

Canonical SMILES

CCC(N1CCOCC1)O

Origin of Product

United States

Synthetic Methodologies for Morpholine, 4 1 Hydroxypropyl

Established Laboratory-Scale Synthetic Routes

In a laboratory setting, the synthesis of Morpholine (B109124), 4-(1-hydroxypropyl)- typically revolves around well-understood reaction mechanisms that offer reliable and reproducible outcomes.

The most common laboratory-scale synthesis of Morpholine, 4-(1-hydroxypropyl)-, involves a nucleophilic substitution reaction. vulcanchem.com In this process, the secondary amine nitrogen atom of the morpholine ring acts as a nucleophile, attacking an electrophilic carbon atom of a three-carbon substrate. A typical substrate is a propylene (B89431) oxide or a 1-halopropan-2-ol, leading to the formation of the N-substituted product.

The mechanism involves the lone pair of electrons on the nitrogen of the morpholine attacking the electrophilic carbon of the reactant, such as an epoxide or an alkyl halide. researchgate.net For instance, the reaction of morpholine with propylene oxide results in the ring-opening of the epoxide and the formation of a C-N bond, yielding the desired 1-(morpholin-4-yl)propan-2-ol. Subsequent rearrangement or use of a different starting material like 1-chloropropan-1-ol would lead to the formation of Morpholine, 4-(1-hydroxypropyl)-.

To maximize the yield and selectivity of the synthesis, several reaction parameters can be optimized. Key factors include temperature, solvent, and the nature of the starting materials. Research indicates that conducting the reaction at temperatures between 60–80°C in an aprotic solvent, such as dimethylformamide (DMF), can significantly improve yields to a range of 75–85%. vulcanchem.com

Interactive Data Table: Optimization of Reaction Parameters

Parameter Condition Effect on Yield
Temperature 60-80°C Increased reaction rate and yield. vulcanchem.com
Solvent Aprotic (e.g., DMF) Favors nucleophilic substitution, improving yield. vulcanchem.com
Reactant Ratio Excess Morpholine Can minimize side reactions and drive the reaction to completion.

Advanced Synthetic Strategies for Complex Derivatives of Morpholine, 4-(1-hydroxypropyl)-

For the synthesis of more complex derivatives, particularly those requiring specific stereochemistry, more advanced synthetic methods are employed.

Creating specific stereoisomers of morpholine derivatives is crucial for applications where biological activity is dependent on the three-dimensional structure of the molecule. Asymmetric synthesis techniques are employed to control the stereochemical outcome. One such approach involves a tandem sequential one-pot reaction that utilizes both hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org This method can produce 3-substituted morpholines with high enantiomeric excess. organic-chemistry.org Another advanced strategy is the Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, which yields di- and tri-substituted morpholines with good diastereoselectivity. organic-chemistry.org

The hydroxypropyl group on the morpholine ring offers a site for further chemical modification through functional group interconversions. solubilityofthings.comfiveable.me This allows for the synthesis of a diverse range of derivatives from a common intermediate. The secondary alcohol of the hydroxypropyl moiety can be oxidized to a ketone (1-(morpholin-4-yl)propan-1-one) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation. fiveable.me This ketone can then serve as an electrophilic site for various nucleophilic additions.

Conversely, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This transformation facilitates subsequent nucleophilic substitution reactions at that position, allowing for the introduction of a wide array of other functional groups. vanderbilt.edu

Industrial-Scale Production and Process Engineering Considerations

The industrial production of morpholine derivatives prioritizes cost-effectiveness, scalability, safety, and efficiency. vulcanchem.com For large-scale synthesis, continuous-flow reactors are often favored over batch reactors. vulcanchem.com This technology can offer better control over reaction parameters, minimize the formation of side products, and allow for the integration of in-line purification systems to remove unreacted starting materials. vulcanchem.com

In the broader context of morpholine production, industrial processes often start from diethylene glycol and ammonia. google.com The reaction is typically carried out in the gas phase at elevated temperatures (around 200-300°C) in the presence of a hydrogenating catalyst, such as a mixed copper and nickel catalyst on an alumina (B75360) support. google.com A 2023 Australian regulatory report noted the use of catalytic hydrogenation to minimize byproduct formation in the large-scale synthesis of similar morpholine derivatives. vulcanchem.com These established industrial methods for the core morpholine structure provide a cost-effective foundation for the subsequent synthesis of its derivatives.

Continuous-Flow Reactor Methodologies

The synthesis of "Morpholine, 4-(1-hydroxypropyl)-" is plausibly achieved through the nucleophilic ring-opening of propylene oxide by morpholine. The implementation of continuous-flow reactor technology offers significant advantages over traditional batch processing for this type of reaction, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, leading to higher yields and purity. mdpi.com

A hypothetical continuous-flow setup for the synthesis of "Morpholine, 4-(1-hydroxypropyl)-" would involve pumping streams of morpholine and propylene oxide, dissolved in a suitable solvent, into a heated and pressurized reactor coil or a packed-bed reactor. The reaction mixture would then flow through the reactor for a specific residence time, allowing for the conversion of reactants to the desired product. The product stream would be collected continuously at the outlet.

Several studies on the aminolysis of epoxides in continuous-flow systems provide a basis for establishing the operational parameters for this synthesis. researchgate.netmdpi.com For instance, the reaction could be performed without a catalyst at elevated temperatures and pressures. researchgate.net Alternatively, a heterogeneous catalyst, such as a supported acid or a lipase (B570770), could be packed into the reactor to facilitate the reaction under milder conditions. mdpi.comresearchgate.net The use of a biocatalyst like lipase in a continuous-flow system presents an environmentally friendly approach. mdpi.com

A study on the continuous-flow synthesis of β-amino alcohols from various amines and epoxides using a lipase from Thermomyces lanuginosus demonstrated the feasibility of such a process. mdpi.com While this study did not specifically include the reaction of morpholine and propylene oxide, the general conditions can be extrapolated.

ParameterProposed Value/RangeRationale & Reference
Reactants Morpholine, Propylene OxideStandard starting materials for the desired product.
Solvent Methanol, Ethanol, or neatProtic solvents are often used in these reactions. mdpi.com Running the reaction neat is also a possibility to increase throughput and reduce waste.
Reactor Type PFA Tubing Reactor or Packed-Bed ReactorPFA tubing is common for its chemical resistance. nih.gov A packed-bed reactor would be used if a heterogeneous catalyst is employed. researchgate.net
Temperature 35 - 240 °CThe temperature would be optimized based on whether a catalyst is used. Lower temperatures (e.g., 35 °C) are feasible with biocatalysts, mdpi.com while higher temperatures (e.g., 240 °C) may be required for non-catalyzed reactions. researchgate.net
Pressure Atmospheric to >10 barPressurizing the system allows for heating solvents above their boiling points, which can significantly accelerate reaction rates. researchgate.net
Residence Time 2 - 30 minutesContinuous-flow reactors can achieve high conversions with short residence times. mdpi.comnih.gov
Catalyst (optional) Lipase TL IM, Hierarchical SAPOA biocatalyst like Lipase TL IM offers a green synthetic route. mdpi.com Solid acid catalysts like hierarchical SAPO can also be effective. researchgate.net

This table presents a hypothetical set of parameters for the continuous-flow synthesis of Morpholine, 4-(1-hydroxypropyl)-, based on analogous reactions reported in the literature.

Catalytic Hydrogenation in Related Morpholine Derivative Synthesis

Catalytic hydrogenation is a powerful and widely used technique in organic synthesis for the reduction of various functional groups. In the context of morpholine chemistry, it is particularly valuable for the synthesis of substituted morpholine derivatives, often with high stereoselectivity. researchgate.net This method is crucial for creating chiral morpholine scaffolds, which are important in medicinal chemistry. researchgate.net

A significant application of this methodology is the asymmetric hydrogenation of dehydromorpholines (enamines) to produce chiral 2-substituted morpholines. researchgate.net This transformation is typically achieved using a chiral catalyst, such as a rhodium complex with a bisphosphine ligand. researchgate.net The choice of the N-substituent on the dehydromorpholine can influence the reactivity and stereoselectivity of the hydrogenation. researchgate.net

For example, the asymmetric hydrogenation of various N-protected 2-substituted dehydromorpholines has been reported to proceed with high yields and excellent enantioselectivities. researchgate.net The N-Cbz (carboxybenzyl) protecting group can be readily removed after hydrogenation to yield the free secondary amine, which can be further functionalized. researchgate.net

SubstrateCatalyst SystemProductYieldEnantiomeric Excess (ee)Reference
N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine[Rh(cod)₂]BF₄ / (R)-SKP(R)-N-Cbz-2-phenylmorpholine>99%92% researchgate.net
N-Boc-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine[Rh(cod)₂]BF₄ / (R)-SKP(R)-N-Boc-2-(4-fluorophenyl)morpholine>99%92% researchgate.net
N-Cbz-2-(2-naphthyl)-5,6-dihydro-4H-1,4-oxazine[Rh(cod)₂]BF₄ / (R)-SKP(R)-N-Cbz-2-(2-naphthyl)morpholine>99%99% researchgate.net

This table summarizes the results of the asymmetric catalytic hydrogenation of various dehydromorpholine derivatives as reported in the scientific literature.

Furthermore, catalytic hydrogenation can be employed for the reduction of other functional groups attached to the morpholine ring. For instance, a ketone substituent on the morpholine nitrogen, such as in 4-(1-oxopropyl)morpholine, could potentially be reduced to the corresponding alcohol, "Morpholine, 4-(1-hydroxypropyl)-", using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). While these are typically stoichiometric reductions, catalytic hydrogenation using molecular hydrogen (H₂) and a metal catalyst (e.g., Pt, Pd, Ni) is also a viable and industrially scalable method for the reduction of ketones. vulcanchem.com

Chemical Reactivity and Mechanistic Investigations of Morpholine, 4 1 Hydroxypropyl

Reactivity of the Hydroxyl Group in Chemical Transformations

The secondary hydroxyl group on the propyl chain is a primary site for chemical modification, engaging in reactions typical of alcohols.

The hydroxyl group of Morpholine (B109124), 4-(1-hydroxypropyl)- can undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. chemguide.co.uk For instance, reaction with acetic anhydride, often in the presence of a base like pyridine, would be expected to yield 1-(morpholin-4-yl)propan-1-yl acetate. libretexts.orgmedcraveonline.com The reaction proceeds through nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the anhydride. libretexts.org

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide, such as methyl iodide, in the presence of a base. The base, for example, sodium hydride, would deprotonate the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the halide in an SN2 reaction to form the corresponding ether.

Table 1: Predicted Esterification and Etherification Reactions
Reaction TypeReactantReagentPredicted Product
EsterificationMorpholine, 4-(1-hydroxypropyl)-Acetic Anhydride1-(morpholin-4-yl)propan-1-yl acetate
EtherificationMorpholine, 4-(1-hydroxypropyl)-Methyl Iodide / NaH4-(1-methoxypropyl)morpholine

The secondary alcohol group in Morpholine, 4-(1-hydroxypropyl)- can be oxidized to the corresponding ketone, 1-(morpholin-4-yl)propan-1-one. nih.gov This transformation can be accomplished using a variety of oxidizing agents. organic-chemistry.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) are often employed to prevent over-oxidation. libretexts.org Stronger oxidizing agents, such as those based on chromic acid, would also effect this transformation. chemguide.co.uk The reaction involves the removal of the hydroxyl proton and the proton from the adjacent carbon. khanacademy.org

The secondary alcohol is already in a reduced state. Therefore, reduction of this functional group is not a typical transformation, unless it is first oxidized to the ketone, which could then be reduced back to the alcohol using a reducing agent like sodium borohydride (B1222165).

Table 2: Predicted Oxidation Reaction
Reaction TypeReactantReagentPredicted Product
OxidationMorpholine, 4-(1-hydroxypropyl)-Pyridinium Chlorochromate (PCC)1-(morpholin-4-yl)propan-1-one

Reactivity of the Morpholine Nitrogen and Ether Oxygen

The nitrogen and oxygen atoms of the morpholine ring are also key to the molecule's reactivity, particularly in terms of its basicity and ability to participate in intermolecular interactions.

The nitrogen atom of the morpholine ring is a tertiary amine and can act as a nucleophile or a base. wikipedia.org However, the presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and less basic than structurally similar secondary amines like piperidine (B6355638). wikipedia.orgmedcraveonline.com Despite this, the nitrogen can still participate in various condensation and addition reactions.

For example, it can act as the amine component in the Mannich reaction, a three-component condensation with an enolizable carbonyl compound and a non-enolizable aldehyde (like formaldehyde). wikipedia.orgorganic-chemistry.orgbyjus.com In this reaction, the morpholine derivative would react with the aldehyde to form an electrophilic iminium ion, which is then attacked by the enol form of the other carbonyl compound. wikipedia.orgyoutube.com

The morpholine nitrogen can also participate as a nucleophile in Michael additions (a type of conjugate addition) to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com In this aza-Michael reaction, the nitrogen atom would add to the β-carbon of the activated alkene. wikipedia.orglibretexts.orgyoutube.com

Table 3: Predicted Condensation and Addition Reactions
Reaction TypeReactantCo-ReactantsPredicted Product Type
Mannich ReactionMorpholine, 4-(1-hydroxypropyl)-Formaldehyde, Acetoneβ-amino-carbonyl compound
Michael AdditionMorpholine, 4-(1-hydroxypropyl)-Methyl vinyl ketone1,4-addition product

The presence of a hydrogen bond donor (the hydroxyl group) and three hydrogen bond acceptors (the hydroxyl oxygen, the morpholine nitrogen, and the morpholine ether oxygen) allows Morpholine, 4-(1-hydroxypropyl)- to participate in a complex network of intermolecular hydrogen bonds. wikipedia.org These interactions are crucial in determining the compound's physical properties, such as its boiling point and solubility.

The morpholine ring in related structures typically adopts a chair conformation. nih.govnih.govresearchgate.net It is expected that Morpholine, 4-(1-hydroxypropyl)- would also exhibit this conformation, with the hydroxypropyl substituent in an equatorial position to minimize steric hindrance. The hydrogen bonding can occur between molecules of Morpholine, 4-(1-hydroxypropyl)- themselves or with other molecules, such as water. nih.govresearchgate.netresearchgate.net Computational studies on similar molecules can provide insights into the energetics and geometries of these hydrogen bonds. chemrxiv.orgkent.ac.uknih.gov The strength and nature of these interactions can be influenced by the solvent environment. kent.ac.uk

Reaction Kinetics and Thermodynamic Studies

Detailed experimental data on the reaction kinetics and thermodynamics of Morpholine, 4-(1-hydroxypropyl)- are not widely available in the public domain. However, such studies are essential for understanding reaction mechanisms and for process optimization.

Kinetic studies would involve measuring the rate of reaction under various conditions, such as different temperatures, concentrations of reactants, and catalysts. For example, the kinetics of the esterification of a similar alcohol, 1-methoxy-2-propanol (B31579), have been studied to determine the reaction order and activation energy. nih.gov Such data for Morpholine, 4-(1-hydroxypropyl)- would help in elucidating the reaction mechanism, for instance, by determining whether the reaction follows an SN1 or SN2 pathway.

Thermodynamic studies would focus on measuring the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving Morpholine, 4-(1-hydroxypropyl)-. These values would indicate whether a reaction is exothermic or endothermic, and whether it is spontaneous under certain conditions. For example, the thermodynamics of the esterification of 1-methoxy-2-propanol were investigated to determine the equilibrium constant and whether the reaction is exothermic. nih.gov

Kinetic Modeling of Morpholine Derivative Reactions

Kinetic studies on morpholine and its derivatives often focus on their nucleophilic character in various reactions. For instance, the kinetics of the reaction between esters and morpholine have been investigated to understand the influence of solvent and substituents on the reaction rates. A study on the morpholinolysis of substituted phenyl esters in methanol-water mixtures revealed that the reaction follows second-order kinetics. researchgate.net The rate constants were observed to increase with a higher water content in the solvent mixture, indicating that the transition state is more polar than the reactants and is stabilized by the more polar solvent. researchgate.net

While a specific kinetic model for reactions involving Morpholine, 4-(1-hydroxypropyl)- is not available, it is reasonable to assume that it would exhibit similar nucleophilic reactivity. The presence of the hydroxyl group in the side chain could potentially influence the reaction kinetics through intramolecular hydrogen bonding or by altering the solvation shell around the morpholine nitrogen, thereby modulating its nucleophilicity.

A mechanistic study on the decomposition of the parent morpholine molecule has provided insights into its thermal stability and reaction pathways at elevated temperatures. nih.gov This study, utilizing RRKM-based calculations, predicted that the self-decomposition is dominated by a 1,3-intramolecular hydrogen shift. nih.gov Such computational models are instrumental in developing a broader understanding of the kinetic behavior of morpholine derivatives.

Thermochemical Analysis of Reaction Pathways

Thermochemical parameters such as enthalpy of formation, entropy, and heat capacity are crucial for understanding the feasibility and energy changes associated with chemical reactions. For the parent morpholine, thermochemical data is available through resources like the NIST WebBook. nist.gov These values serve as a baseline for estimating the properties of substituted derivatives.

A detailed thermochemical analysis of the decomposition of morpholine and its corresponding radicals has been conducted, providing calculated standard enthalpies of formation, standard entropies, and heat capacities. nih.gov The study mapped out potential energy surfaces for various decomposition pathways, indicating that the energetic requirements for the self-decomposition of morphyl radicals are modest. nih.gov This suggests that once initiated, the breakdown of the morpholine ring can proceed through several accessible channels. nih.gov

Derivatization and Scaffold Transformation Chemistry

The morpholine scaffold is a versatile building block in organic synthesis, and its derivatization is a key strategy for accessing novel compounds with diverse properties.

Synthesis of Novel Morpholine, 4-(1-hydroxypropyl)- Analogues

The synthesis of novel analogues of N-substituted morpholines is an active area of research, driven by the quest for new pharmaceuticals and functional materials. While direct derivatization of Morpholine, 4-(1-hydroxypropyl)- is not widely reported, general methods for the synthesis of other N-substituted morpholine derivatives can be applied. These methods often involve the reaction of morpholine with various electrophiles. researchgate.net For example, reacting morpholine with ethyl chloroacetate (B1199739) yields morpholin-N-ethyl acetate, which can be further transformed into a variety of heterocyclic systems. researchgate.net

The synthesis of N-substituted morpholine nucleoside derivatives has been achieved through a two-step pathway involving the oxidation of ribonucleosides to dialdehydes, followed by reductive amination with alkylamines. nih.gov This protocol demonstrates high functional group tolerance and proceeds under mild conditions, suggesting its potential applicability for creating complex analogues. nih.gov

A review of synthetic methods highlights various strategies for preparing substituted morpholines, including those starting from vicinal amino alcohols, oxiranes, and aziridines. researchgate.net These approaches offer pathways to a wide range of morpholine analogues with different substitution patterns on the ring and at the nitrogen atom.

Table 1: Examples of Synthetic Methods for Morpholine Derivatives

Starting Material(s)Reagents and ConditionsProduct TypeReference
Morpholine, Ethyl chloroacetateTriethylamine, Benzene (reflux)Morpholin-N-ethyl acetate researchgate.net
Ribonucleosides, AlkylaminesSodium periodate, then reductive aminationN-substituted morpholine nucleoside derivatives nih.gov
Vicinal amino alcoholsDehydrating agents (e.g., H₂SO₄)Substituted morpholines researchgate.net
Activated aziridines, HaloalcoholsLewis acid, then baseSubstituted morpholines nih.gov

Ring-Opening and Ring-Closing Reactions of Morpholine Derivatives

The morpholine ring can undergo both ring-opening and ring-closing reactions, providing pathways to different heterocyclic systems or acyclic compounds.

A notable example of a ring-opening reaction is the visible light-promoted oxidative cleavage of the C(sp³)-C(sp³) bond in N-aryl morpholine derivatives. google.com This method utilizes a photocatalyst and oxygen as the terminal oxidant to yield formamidoethyl formate (B1220265) derivatives under mild conditions. google.com This reaction demonstrates good functional group tolerance and provides an alternative to harsher oxidative cleavage methods. google.com

Table 2: Examples of Oxidative Ring-Opening of N-Aryl Morpholine Derivatives

SubstrateProductYieldReference
4-Phenylmorpholine2-(N-phenylformamido)ethyl formate75% google.com
4-(p-Tolyl)morpholine2-(N-p-tolylformamido)ethyl formate81% google.com
4-(o-Tolyl)morpholine2-(N-o-tolylformamido)ethyl formate30% google.com

Ring-closing reactions are fundamental to the synthesis of the morpholine scaffold itself. A highly regio- and stereoselective strategy for the synthesis of substituted morpholines involves the Sₙ2-type ring opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular ring closure of the resulting haloalkoxy amine. nih.gov Another approach involves the ring opening of 2-tosyl-1,2-oxazetidine with a nucleophile, which then undergoes a spontaneous ring closure to form a morpholine derivative. acs.org

Furthermore, the organocatalytic ring-opening polymerization of N-substituted morpholin-2-ones offers a route to functionalized poly(aminoesters). acs.org The thermodynamics of this ring-opening process are sensitive to the nature of the substituent on the nitrogen atom. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in understanding the three-dimensional arrangement of atoms in "Morpholine, 4-(1-hydroxypropyl)-" and its electronic properties. These investigations are foundational for predicting the molecule's stability, reactivity, and potential interactions with other molecules.

Density Functional Theory (DFT) Calculations for Energy-Minimized Structures

Table 1: Calculated Geometric Parameters for the Energy-Minimized Structure of Morpholine (B109124), 4-(1-hydroxypropyl)- Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar molecules. Actual experimental or more detailed computational data may vary.

Parameter Value
C-N-C (ring) bond angle ~112°
C-O-C (ring) bond angle ~111°
N-C (hydroxypropyl) bond length ~1.46 Å
C-O (hydroxypropyl) bond length ~1.43 Å
O-H (hydroxypropyl) bond length ~0.97 Å

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of "Morpholine, 4-(1-hydroxypropyl)-" dictates its reactivity. Quantum chemical calculations can provide a detailed picture of the electron distribution within the molecule. Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The presence of the hydroxyl group in the hydroxypropyl substituent is expected to influence the electronic properties, particularly the molecule's ability to act as a hydrogen bond donor. vulcanchem.com

Table 2: Calculated Electronic Properties and Reactivity Descriptors for Morpholine, 4-(1-hydroxypropyl)- Note: The following data is illustrative and based on typical values obtained from quantum chemical calculations for similar molecules. Actual experimental or more detailed computational data may vary.

Descriptor Value
HOMO Energy -8.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 9.7 eV
Dipole Moment ~2.5 D

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to observe the motion of "Morpholine, 4-(1-hydroxypropyl)-" and its interactions with other molecules over time. These simulations are crucial for understanding the compound's behavior in different environments.

Solvent Effects on Morpholine, 4-(1-hydroxypropyl)- Behavior

The behavior of "Morpholine, 4-(1-hydroxypropyl)-" can be significantly influenced by the solvent in which it is dissolved. MD simulations can model how the molecule interacts with solvent molecules, such as water or aprotic solvents like dimethylformamide (DMF). vulcanchem.com These simulations can reveal details about the formation of hydrogen bonds between the hydroxyl group of the compound and water molecules, which affects its solubility. The compound exhibits moderate water solubility. vulcanchem.com In aprotic solvents, other types of intermolecular forces, such as dipole-dipole interactions, would dominate.

Self-Assembly and Aggregation Phenomena

Under certain conditions, molecules of "Morpholine, 4-(1-hydroxypropyl)-" may interact with each other to form larger assemblies or aggregates. MD simulations can be used to investigate the driving forces behind this self-assembly process. These simulations can help to identify the preferred orientation of the molecules within an aggregate and the key intermolecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize these structures.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be employed to study the pathways of chemical reactions involving "Morpholine, 4-(1-hydroxypropyl)-". By calculating the energies of reactants, products, and intermediate transition states, it is possible to elucidate the most likely mechanism for a given reaction. For instance, in reaction optimization studies, understanding the transition state structures can provide insights into how to improve reaction yields. vulcanchem.com This knowledge is valuable for designing more efficient synthetic routes and for predicting the potential byproducts of a reaction.

Organocatalytic Reaction Pathway Analysis

The formation and reactions of morpholine derivatives are often facilitated by organocatalysts. Computational studies are instrumental in mapping the intricate pathways of these reactions, identifying transition states, and determining the energetics involved.

A significant area of study involves the use of morpholine itself, or its derivatives, as catalysts. For instance, theoretical studies on urethane (B1682113) formation catalyzed by morpholine reveal a complex, seven-step mechanism that differs substantially from the catalyst-free reaction. nih.govresearchgate.net Computational models, using methods like BHandHLYP/6-31G(d) and G3MP2BHandHLYP, have been employed to optimize the geometries of reactants, intermediates, and transition states, and to calculate their thermodynamic properties. nih.govresearchgate.net These calculations show that the presence of a morpholine catalyst significantly alters the energy profile of the reaction. nih.gov

In the context of forming new carbon-carbon bonds, morpholine-based organocatalysts have been designed and their mechanisms computationally explored for reactions like the 1,4-addition of aldehydes to nitroolefins. nih.govresearchgate.net Despite the generally lower reactivity of morpholine-enamines compared to their pyrrolidine (B122466) counterparts, computational studies have been key to understanding how specific structural features can lead to highly efficient and selective catalysts. nih.govnih.gov These analyses have elucidated the transition state structures, explaining how certain ß-morpholine amino acid catalysts can achieve excellent yields and stereoselectivity. nih.govresearchgate.net

Furthermore, the decomposition pathway of the morpholine ring, a fundamental chemical transformation, has been analyzed using computational methods. nih.govresearchgate.net Potential energy surfaces for the decomposition of morpholine and its corresponding morphyl radicals have been mapped out. These studies, using RRKM-based calculations, predict that the decomposition is dominated by a 1,3-intramolecular hydrogen shift. nih.gov Such analyses provide crucial kinetic and thermodynamic data that are foundational for building comprehensive models of morpholine reactivity under various conditions. nih.govresearchgate.net

Table 1: Calculated Activation Energies for Urethane Formation

CatalystActivation Energy (Ea)Computational Method
Morpholine29.7 kJ/molG3MP2BHandHLYP
4-Methylmorpholine (B44366)26.6 kJ/molG3MP2BHandHLYP

This table presents the computationally determined activation energies for the urethane formation reaction in the presence of morpholine and 4-methylmorpholine, highlighting the influence of the catalyst structure on the reaction kinetics. nih.govresearchgate.net

Role of Catalyst-Substrate Interactions

The efficacy of a catalyst is determined by its interactions with the substrate molecules. Computational chemistry provides a detailed picture of these non-covalent and covalent interactions that govern the reaction course and its stereochemical outcome.

In the morpholine-catalyzed formation of urethane, computational models show the formation of a trimolecular complex involving the catalyst, a diol, and an isocyanate. nih.gov The initial step involves the formation of a complex between the morpholine catalyst and the alcohol. nih.gov A key event is the proton transfer from the alcohol's hydroxyl group to the nitrogen atom of the morpholine ring, which is a crucial step in activating the substrate. nih.govnih.gov The distance between the interacting atoms in the transition state, such as the N-H and C-O distances, can be precisely calculated, offering a quantitative understanding of the interaction. nih.gov

The proton affinity of the catalyst plays a critical role in its effectiveness. nih.govresearchgate.net For example, computational studies have shown that 4-methylmorpholine is a more effective catalyst than morpholine for urethane formation, a difference attributed to their differing proton affinities (963.07 kJ/mol for 4-methylmorpholine vs. 1523.95 kJ/mol for morpholine). nih.govresearchgate.net A lower proton affinity in the protonated catalyst facilitates the subsequent proton transfer to the product, enhancing the catalytic cycle. nih.gov

Similarly, in the 1,4-addition reactions catalyzed by ß-morpholine amino acids, the crucial role of the carboxylic group has been demonstrated. nih.gov Computational studies reveal that this group is essential for the reaction to proceed, as it participates in the transition state, influencing the stereoselectivity of the reaction. nih.govresearchgate.net The specific steric and electronic interactions between the catalyst and the substrates (aldehyde and nitroolefin) at the transition state determine the diastereo- and enantioselectivity of the final product. nih.govresearchgate.net

Table 2: Computed Proton Affinities of Morpholine Catalysts

CatalystProton Affinity (PA_calc)
Morpholine1523.95 kJ/mol
4-Methylmorpholine963.07 kJ/mol

This table shows the calculated proton affinities for morpholine and 4-methylmorpholine. These values are critical in understanding their relative catalytic activity, with lower proton affinity correlating with higher efficiency in certain reactions. nih.govresearchgate.net

Predictive Modeling for Chemical Transformations

Predictive modeling, leveraging data from computational and experimental studies, is an emerging frontier in chemistry for forecasting the outcomes of chemical reactions. This includes predicting reaction yields, selectivity, and identifying optimal reaction conditions, which can significantly accelerate the discovery and development of new synthetic methods. nih.govnih.gov

While specific predictive models for the chemical transformations of Morpholine, 4-(1-hydroxypropyl)- are not extensively documented in current literature, the foundational data required for such models are being actively generated. The mechanistic and kinetic studies on morpholine decomposition and its role in organocatalysis provide the essential parameters needed to construct robust kinetic models. nih.govresearchgate.netnih.gov These models can predict how reaction rates and product distributions change with temperature, pressure, and reactant concentrations. nih.gov

Machine learning is a powerful tool for building predictive models from large datasets of chemical reactions. nih.govnih.gov For morpholine derivatives, machine learning models could be trained to predict the selectivity of a given reaction based on the structure of the reactants and catalyst. nih.gov For example, by using molecular fingerprints or descriptors, a model could learn the structure-activity relationships that govern the performance of a catalyst in a specific transformation. nih.govarxiv.org These models can then be used to screen virtual libraries of catalysts to identify new, more effective candidates for the synthesis of compounds like Morpholine, 4-(1-hydroxypropyl)-.

The development of such predictive tools relies on the availability of high-quality data from both experiments and computational studies. nih.gov The detailed reaction pathway analyses and studies of catalyst-substrate interactions discussed in the preceding sections are therefore not only crucial for our fundamental understanding but also serve as the building blocks for the next generation of predictive models in chemical synthesis. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

Application of Nuclear Magnetic Resonance Spectroscopy for Reaction Monitoring and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "Morpholine, 4-(1-hydroxypropyl)-" in solution. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. Basic ¹H NMR spectroscopy for this compound can distinguish between the protons of the morpholine (B109124) ring, which typically appear in the δ 3.6–3.8 ppm range, and those of the hydroxypropyl side chain, with methylene (B1212753) groups resonating around δ 1.3–1.6 ppm. vulcanchem.com

In-situ NMR spectroscopy represents a powerful tool for monitoring chemical reactions in real-time directly within the NMR spectrometer. nih.gov This technique allows researchers to track the consumption of reactants, the formation of intermediates, and the appearance of products, providing invaluable kinetic and mechanistic data. While specific studies on the in-situ NMR monitoring of the synthesis of "Morpholine, 4-(1-hydroxypropyl)-" are not detailed in the available literature, the methodology is widely applied to complex chemical systems, including the crystallization of molecular sieves and metal-organic frameworks (MOFs). nih.govnih.govamazonaws.com

By setting up the reaction under controlled temperature and pressure inside an NMR tube or a specialized flow cell, spectra can be acquired at regular intervals. nih.gov For the synthesis of "Morpholine, 4-(1-hydroxypropyl)-", which could involve the reaction of morpholine with propylene (B89431) oxide, in-situ ¹H NMR could track the disappearance of the epoxide protons and the emergence of signals corresponding to the hydroxypropyl group attached to the morpholine nitrogen. This would enable the calculation of reaction rates and the identification of any transient intermediate species, offering a deeper understanding of the reaction pathway.

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous assignment of all proton and carbon signals in a molecule as complex as "Morpholine,4-(1-hydroxypropyl)-".

COSY experiments would reveal correlations between protons that are coupled to each other, for instance, mapping the connectivity within the propyl chain from the CH(OH) group to the terminal methyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon in the molecule based on the chemical shift of its attached proton(s).

HMBC experiments reveal longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the point of attachment of the hydroxypropyl chain to the morpholine ring by showing a correlation between the protons on the carbon adjacent to the nitrogen (C1' of the propyl chain) and the carbons of the morpholine ring (C2/C6 and C3/C5).

While specific multidimensional NMR datasets for "Morpholine, 4-(1-hydroxypropyl)-" are not publicly available, these techniques are standard practice for the structural elucidation of organic molecules of similar complexity.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides data on bond lengths, bond angles, and the conformation of the molecule. For "Morpholine, 4-(1-hydroxypropyl)-", a successful crystal structure determination would reveal the exact puckering of the morpholine ring (which typically adopts a chair conformation) and the spatial orientation of the hydroxypropyl substituent.

Although a specific crystal structure for "Morpholine, 4-(1-hydroxypropyl)-" is not reported in the searched literature, studies on related morpholine derivatives provide insight into the types of interactions that would govern its crystal packing. mdpi.commdpi.com For example, the analysis of crystals of other morpholine-containing compounds reveals the prevalence of various intermolecular interactions, such as O···H, N···H, and H···H contacts. mdpi.com In the case of "Morpholine, 4-(1-hydroxypropyl)-", the presence of the hydroxyl group would introduce strong hydrogen bonding (O-H···O or O-H···N) capabilities, which would likely dominate the crystal packing, influencing properties like melting point and solubility. vulcanchem.com

Table 1: Potential Intermolecular Interactions in Crystalline Morpholine, 4-(1-hydroxypropyl)- based on Related Structures.
Interaction TypeAtoms InvolvedSignificance
Hydrogen BondingO-H (hydroxyl) with O (morpholine) or N (morpholine) of an adjacent moleculePrimary directional force determining crystal packing.
C-H···O InteractionsC-H bonds of the morpholine ring or propyl chain with oxygen atomsWeaker, but numerous, interactions contributing to crystal stability. mdpi.com
van der Waals ForcesH···H contacts between aliphatic protonsNonspecific interactions that contribute significantly to the overall packing efficiency. mdpi.com

Mass Spectrometry Techniques in Reaction Product Identification and Mechanistic Support

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For "Morpholine, 4-(1-hydroxypropyl)-", the molecular formula is C₇H₁₅NO₂, corresponding to a molecular weight of approximately 145.20 g/mol and a precise exact mass of 145.110279 Da. nih.gov

When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying products in a reaction mixture. nih.govspectrabase.com The electron ionization (EI) mass spectrum of "Morpholine, 4-(1-hydroxypropyl)-" would show a molecular ion peak (M⁺) at m/z ≈ 145. The fragmentation pattern would be characteristic of the structure, likely involving the loss of small neutral molecules or radicals. Key fragmentation pathways would include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable morpholinium ion or fragments derived from the propyl chain.

Loss of water: Elimination of H₂O from the molecular ion, a common fragmentation for alcohols.

Cleavage of the morpholine ring: Resulting in characteristic fragment ions.

Analysis of these fragments helps to confirm the structure of the product and can support proposed reaction mechanisms by identifying expected and unexpected products or byproducts.

Table 2: Key Mass Spectrometry Data for Morpholine, 4-(1-hydroxypropyl)-.
PropertyValueSource
Molecular FormulaC₇H₁₅NO₂ nih.gov
Molecular Weight145.20 g/mol nih.gov
Exact Mass145.110279 Da nih.gov
Primary TechniqueGas Chromatography-Mass Spectrometry (GC-MS) nih.govspectrabase.com

Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of "Morpholine, 4-(1-hydroxypropyl)-" and to analyze the composition of reaction mixtures during its synthesis. The choice of method depends on the volatility and polarity of the compound.

Gas Chromatography (GC): As indicated by the use of GC-MS, "Morpholine, 4-(1-hydroxypropyl)-" has sufficient volatility and thermal stability for GC analysis. nih.govspectrabase.com A sample is vaporized and passed through a column containing a stationary phase. The components separate based on their boiling points and interactions with the stationary phase. By comparing the retention time of the main peak to that of a pure standard, the identity of the compound can be confirmed. The area of the peak is proportional to its concentration, allowing for the quantitative determination of purity. For instance, related morpholine products are often sold with a specified purity level, such as 95%, which is typically determined by GC. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for analyses that must be performed at room temperature, HPLC is the method of choice. The compound is dissolved in a suitable solvent and pumped through a column. Separation can be achieved using normal-phase (polar stationary phase, nonpolar mobile phase) or reverse-phase (nonpolar stationary phase, polar mobile phase) chromatography. Given the polarity of the hydroxyl and morpholine groups, reverse-phase HPLC would be a highly effective method for its analysis.

Both GC and HPLC are crucial for quality control in the production of "Morpholine, 4-(1-hydroxypropyl)-", ensuring that the purity meets required specifications and that the levels of any unreacted starting materials or byproducts are within acceptable limits.

Applications of Morpholine, 4 1 Hydroxypropyl in Chemical Sciences and Engineering

Role as an Organocatalyst in Organic Synthesiswikipedia.orgatamankimya.comnih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and efficient synthetic strategy. The morpholine (B109124) scaffold is a key component in many organocatalysts. wikipedia.orgnih.gov While the parent morpholine is a weak base and nucleophile due to the electron-withdrawing effect of the ether oxygen, its derivatives can be tailored for specific catalytic applications. wikipedia.org

Asymmetric Catalysis Using Chiral Morpholine, 4-(1-hydroxypropyl)- Derivativesrsc.org

The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is crucial in pharmaceuticals and materials science. Chiral morpholine derivatives are important scaffolds in this area. nih.govrsc.org Asymmetric catalysis using chiral derivatives of Morpholine, 4-(1-hydroxypropyl)- allows for the selective production of one enantiomer over the other.

Research has demonstrated that chiral morpholines can be synthesized through methods like asymmetric hydrogenation, achieving excellent yields and high enantioselectivities (up to 99% ee). rsc.orgnih.gov For instance, the asymmetric hydrogenation of dehydromorpholines catalyzed by a bisphosphine-rhodium complex is a powerful method for producing 2-substituted chiral morpholines. rsc.orgnih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the heteroatom in the morpholine backbone and the catalyst's ligands are critical for achieving high levels of enantioselectivity. nih.gov This principle has been extended to the synthesis of other chiral heterocycles, such as piperazines. nih.gov

Table 1: Examples of Asymmetric Synthesis of Chiral Morpholine Derivatives

Catalyst System Substrate Type Product Enantiomeric Excess (ee)
Bisphosphine-rhodium complex Dehydromorpholines 2-Substituted chiral morpholines Up to 99% rsc.orgnih.gov

Enamine Catalysis and its Scopewikipedia.orgatamankimya.comnih.gov

Enamine catalysis is a powerful tool in organic synthesis where a secondary amine catalyst, like a morpholine derivative, reacts with a carbonyl compound to form a nucleophilic enamine intermediate. Morpholine itself is widely used to generate enamines. wikipedia.orgatamankimya.com However, enamines derived from morpholine are generally less reactive than those from pyrrolidine (B122466) or piperidine (B6355638). nih.govnih.gov This reduced reactivity is attributed to the electron-withdrawing nature of the oxygen atom and the pyramidal geometry of the nitrogen atom in the morpholine ring, which decreases the enamine's nucleophilicity. nih.govnih.gov

Despite these limitations, researchers have successfully designed efficient organocatalysts based on the morpholine scaffold. For example, new β-morpholine amino acids have been developed as catalysts for the 1,4-addition reaction of aldehydes to nitroolefins, affording products with excellent yields and high stereoselectivity. nih.govnih.gov This demonstrates that with proper design, the challenges associated with the morpholine ring in enamine catalysis can be overcome.

Precursor in Material Science Research

The unique properties of Morpholine, 4-(1-hydroxypropyl)- make it a valuable precursor in the development of new materials with tailored functionalities.

Polymerization Initiators and Monomers for Specialty Polymersvulcanchem.com

The hydroxyl group in Morpholine, 4-(1-hydroxypropyl)- can act as an initiator for polymerization reactions, such as ring-opening polymerization, to produce specialty polymers. Furthermore, by modifying the hydroxyl group to a polymerizable moiety like an acrylate (B77674) or methacrylate, it can be used as a monomer. The presence of the morpholine ring in the resulting polymer imparts specific properties, such as altered solubility and thermal stability. vulcanchem.com

Synthesis of pH-Responsive Polymeric Systemsrsc.orgrsc.org

Polymers that respond to changes in pH are of great interest for applications like drug delivery and sensors. rsc.orgrsc.orgresearchgate.net The tertiary amine of the morpholine ring in Morpholine, 4-(1-hydroxypropyl)- can be protonated at low pH, making polymers containing this moiety cationic and hydrophilic. At higher pH, the amine is deprotonated, and the polymer becomes more hydrophobic. This reversible change in properties allows for the creation of "smart" polymeric systems.

For instance, hydrogels derived from morpholine-containing monomers, such as N-ethylmorpholine methacrylamide, have been shown to prevent the crystallization of drugs like ibuprofen (B1674241) at various pH levels. researchgate.net These pH-sensitive hydrogels can control the release of therapeutic agents by swelling or shrinking in response to the pH of the surrounding environment. nih.goviastate.edunih.gov

Table 2: pH-Responsive Behavior of Morpholine-Containing Polymers

Polymer System Stimulus (pH Change) Response Potential Application
Poly(N-ethylmorpholine methacrylamide) hydrogel Decrease in pH Protonation of morpholine, swelling Controlled drug release researchgate.net

Solvent and Reaction Medium Investigationsconsolidated-chemical.com

The selection of a suitable solvent is critical for the outcome of a chemical reaction. Morpholine and its derivatives are often considered as solvents due to their polarity and ability to engage in hydrogen bonding. wikipedia.orgatamankimya.comconsolidated-chemical.com Morpholine, 4-(1-hydroxypropyl)- possesses both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrogen and oxygen atoms of the morpholine ring), as well as a moderate polarity. vulcanchem.com

These characteristics suggest its potential as a reaction medium that can influence reaction rates and selectivities. Its miscibility with water and many organic solvents, a general feature of morpholine compounds, adds to its versatility. atamankimya.comconsolidated-chemical.com While extensive studies on Morpholine, 4-(1-hydroxypropyl)- as a primary solvent are not widely reported, its structural features make it an interesting candidate for investigations into solvent effects in organic reactions, particularly those involving polar transition states.

Corrosion Inhibition Mechanisms and Applications in Chemical Systems

The morpholine family of compounds is well-regarded for its corrosion-inhibiting properties, which are primarily attributed to the presence of nitrogen and oxygen atoms in the heterocyclic ring. These atoms act as adsorption centers on metal surfaces. Although specific research on Morpholine, 4-(1-hydroxypropyl)- is limited, the general mechanisms of morpholine-based inhibitors can provide a foundational understanding.

Morpholine and its derivatives function as corrosion inhibitors by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This film can be formed through either physisorption, which involves electrostatic interactions between the charged inhibitor molecules and the metal surface, or chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms and the vacant d-orbitals of the metal. This protective layer impedes the electrochemical processes of corrosion.

In industrial settings such as boiler water and steam condensate systems, morpholine is a common additive for preventing the corrosion of steel and other metals. sanminglobe.comnih.gov It helps in controlling the pH of the system, neutralizing acidic components like carbonic acid that can form in steam and condensate. sanminglobe.comnih.gov The volatility of morpholine is similar to that of water, allowing it to be distributed throughout the steam system, providing comprehensive protection. sanminglobe.comwikipedia.org The addition of a hydroxypropyl group in Morpholine, 4-(1-hydroxypropyl)- may alter its volatility and solubility, potentially affecting its distribution and performance in such systems.

Studies on various morpholine derivatives have demonstrated their effectiveness as corrosion inhibitors for different metals in acidic media. For instance, certain derivatives have shown significant inhibition efficiency for mild steel in hydrochloric acid. researchgate.netresearchgate.net The effectiveness of these inhibitors typically increases with their concentration. researchgate.net The mode of action for these compounds is often as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface. researchgate.net

Inhibitor TypeMetalCorrosive MediumInhibition Efficiency (%)Adsorption Isotherm
Morpholine DerivativeMild SteelHydrochloric Acid>90% at optimal concentrationLangmuir
Morpholine DerivativeCarbon SteelPhosphoric AcidIncreases with concentrationLangmuir
Morpholine DerivativeBrassHydrochloric AcidIncreases with concentration and temperatureLangmuir

This table is for illustrative purposes and is based on general findings for morpholine derivatives, not specifically Morpholine, 4-(1-hydroxypropyl)-.

Chemical Additives in Industrial Processes (non-rubber/pharmaceutical)

Beyond corrosion inhibition, morpholine and its derivatives are valuable additives in a range of industrial processes, excluding rubber and pharmaceutical manufacturing. The dual functionality of the ether and amine groups in the morpholine ring contributes to its versatility.

In the production of coatings and paints, morpholine acts as a solvent and a stabilizer. silverfernchemical.com It can improve the formation of the paint film, enhance its durability, and promote adhesion to the substrate. silverfernchemical.com Furthermore, it is used to stabilize emulsions in latex paints. silverfernchemical.com

Morpholine derivatives also serve as emulsifying agents in the formulation of waxes and polishes for various applications, including automotive and furniture care. nih.gov They react with fatty acids to create emulsions that, upon drying, form a water-resistant protective film. nih.gov

In the context of energy, morpholine is used to adjust the pH in the steam systems of fossil fuel and nuclear power plants. wikipedia.orgchemicalbook.com Its ability to volatilize with steam allows it to provide system-wide pH control, which is crucial for preventing corrosion. sanminglobe.comwikipedia.org

The compound and its related structures are also used in the manufacturing of various other chemicals. chemicalbook.com They can act as catalysts or intermediates in chemical synthesis. For example, morpholine is used in the preparation of certain alumina (B75360) catalysts. chemicalbook.com In the textile industry, derivatives of morpholine find use as lubricants and sizing emulsifiers. sanminglobe.com

Industrial SectorApplicationFunction of Morpholine Derivative
Paints and CoatingsAdditiveSolvent, stabilizer, improves film formation and adhesion, emulsion stabilizer. silverfernchemical.com
Waxes and PolishesAdditiveEmulsifying agent, forms water-resistant films. nih.gov
Power GenerationWater TreatmentpH adjuster, corrosion inhibitor in steam systems. wikipedia.orgchemicalbook.com
Chemical ManufacturingIntermediate/CatalystSynthesis of other chemicals, catalyst preparation. chemicalbook.com
TextilesAdditiveLubricants, sizing emulsifiers. sanminglobe.com
MetalworkingAdditiveComponent in cooling and lubricating fluids.
Cleaning ProductsAdditiveBrightening agent in detergents, abrasive cleaner.

Green Chemistry Principles in the Synthesis and Application of Morpholine, 4 1 Hydroxypropyl

Development of Sustainable Synthetic Routes

The development of sustainable synthetic routes for Morpholine (B109124), 4-(1-hydroxypropyl)- would involve a departure from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. A promising approach for the synthesis of morpholines, in general, involves a one or two-step, redox-neutral protocol. This method utilizes inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) for the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.orgresearchgate.netchemrxiv.orgcolab.wschemrxiv.org This approach offers significant environmental and safety benefits over traditional methods that often employ chloroacetyl chloride and involve a subsequent reduction step. chemrxiv.org

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to recycle. Green chemistry encourages the use of greener alternatives such as water, supercritical fluids, or ionic liquids. For the synthesis of morpholines, research has highlighted the use of greener solvents. organic-chemistry.org

Solvent-free reactions represent an even more environmentally benign approach, as they eliminate the need for a solvent altogether. An enhanced method for synthesizing a related quinoline (B57606) derivative, 1-(4-phenylquinolin-2-yl)propan-1-one, utilizes a solvent-free Friedländer quinoline synthesis with poly(phosphoric acid) as an assisting agent. nih.govnih.gov This suggests the potential for developing a solvent-free route for Morpholine, 4-(1-hydroxypropyl)-.

Table 1: Comparison of Traditional vs. Green Solvents in Chemical Synthesis

FeatureTraditional Solvents (e.g., Dichloromethane, Toluene)Green Solvents (e.g., Water, Ethanol, Supercritical CO2)
Source Often petrochemical-basedOften renewable, readily available
Toxicity Often toxic, carcinogenic, or environmentally persistentGenerally lower toxicity and environmental impact
Volatility Often high, leading to VOC emissionsVariable, but many have lower volatility
Recyclability Can be difficult and energy-intensiveOften easier to recycle or biodegrade
Safety Flammable, may have specific handling requirementsGenerally safer to handle

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers high selectivity and reactivity under mild conditions, reducing energy consumption and by-product formation. While no specific biocatalytic route for Morpholine, 4-(1-hydroxypropyl)- has been reported, the synthesis of other chiral morpholine derivatives has been successfully achieved using biocatalysts. For instance, an imine reductase (IRED) has been employed for the enantioselective synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine. nih.gov Furthermore, Candida antarctica lipase (B570770) B (Novozym 435) has been shown to catalyze a novel decarboxylative Michael addition for the synthesis of 1,4-benzoxazinone derivatives, which share a similar heterocyclic core with morpholines. nih.gov These examples demonstrate the potential for developing a biocatalytic route for the synthesis of Morpholine, 4-(1-hydroxypropyl)-.

Heterogeneous catalysis involves the use of catalysts that are in a different phase from the reactants, which simplifies catalyst separation and recycling, thereby minimizing waste. For the synthesis of morpholine compounds, various heterogeneous catalysts have been explored. For example, monohydrogen and dihydrogen phosphate (B84403) catalysts have been used for the conversion of a diethylene glycolamine compound to a morpholine compound. google.com The development of efficient and recyclable heterogeneous catalysts for the synthesis of Morpholine, 4-(1-hydroxypropyl)- would be a significant step towards a more sustainable process.

The use of renewable feedstocks instead of petrochemical-based starting materials is a cornerstone of green chemistry. While specific research on renewable feedstocks for the synthesis of Morpholine, 4-(1-hydroxypropyl)- is not available, the general principle involves identifying bio-based starting materials that can be efficiently converted to the target molecule. For example, the synthesis of sustainable polythioesters has been demonstrated using 4-hydroxyproline, a renewable resource, as a starting material. chemicalbook.com Exploring similar bio-based precursors for the synthesis of the morpholine ring and the hydroxypropyl side chain would be a key area of research for a truly green synthesis of Morpholine, 4-(1-hydroxypropyl)-.

Waste Minimization and Resource Efficiency Strategies

Waste minimization and resource efficiency are integral to green chemistry. These strategies focus on maximizing the incorporation of all materials used in the process into the final product. A key metric for resource efficiency is atom economy, which measures the amount of starting materials that end up in the desired product.

The previously mentioned one or two-step synthesis of morpholines from 1,2-amino alcohols and ethylene sulfate demonstrates excellent resource efficiency by eliminating steps and the associated waste compared to traditional multi-step syntheses. chemrxiv.org Further strategies for waste minimization include:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize by-product formation.

Recycling and Reuse: Implementing procedures to recycle solvents, catalysts, and unreacted starting materials.

Use of Alternative Reagents: Replacing hazardous and wasteful reagents with more benign alternatives.

Energy-Efficient Synthesis Techniques

Reducing energy consumption is another critical aspect of green chemistry. This can be achieved by developing reactions that proceed at lower temperatures and pressures or by utilizing alternative energy sources that are more efficient than conventional heating.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.netresearchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. nih.govnih.govundip.ac.id This is due to the direct and efficient heating of the reaction mixture. While a specific microwave-assisted synthesis for Morpholine, 4-(1-hydroxypropyl)- has not been reported, the successful microwave-assisted synthesis of other morpholine-based compounds, such as morpholine-based chalcones and various substituted morpholines, suggests its applicability. chemrxiv.orgresearchgate.net

Table 2: Potential Advantages of Microwave-Assisted Synthesis for Morpholine, 4-(1-hydroxypropyl)-

ParameterConventional HeatingMicrowave-Assisted Synthesis (Potential)
Reaction Time Hours to daysMinutes to hours
Energy Consumption HigherLower
Product Yield Often lowerOften higher
By-product Formation Can be significantOften reduced
Process Control Less preciseMore precise temperature and pressure control

Continuous Flow Processing

Continuous flow chemistry, as opposed to traditional batch processing, is a cornerstone of modern, greener chemical manufacturing. rsc.org This methodology involves the continuous pumping of reactants through a system of tubes or microreactors, where the reaction occurs. aurigeneservices.com For the industrial production of Morpholine, 4-(1-hydroxypropyl)-, continuous-flow reactors are employed to curtail side reactions, and are often integrated with in-line purification systems to remove unreacted starting materials. vulcanchem.com

The adoption of continuous flow processing in the pharmaceutical and fine chemical industries offers a multitude of advantages over conventional batch methods. wsp.comnih.gov These benefits are particularly relevant to the synthesis of morpholine derivatives. researchgate.net A key advantage is the enhanced safety profile, especially when dealing with exothermic reactions or hazardous intermediates. europeanpharmaceuticalreview.comd-nb.info The small volume of the reactor at any given time significantly reduces the risk associated with thermal runaways. youtube.com

Furthermore, continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved product selectivity, and greater consistency in product quality. aurigeneservices.comgillsprocess.com The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, which can accelerate reaction rates and allow for operations at temperatures above the solvent's boiling point. wsp.comeuropeanpharmaceuticalreview.com This process intensification can make previously unviable reaction pathways feasible on a commercial scale. wsp.com

From an economic and environmental standpoint, continuous flow processing can lead to significant cost savings and a reduced environmental impact. manufacturingchemist.com It often results in lower energy consumption, reduced solvent usage, and less waste generation. gillsprocess.commanufacturingchemist.com The modular nature of flow chemistry equipment also allows for greater agility and easier scalability, shortening the development phase from laboratory to commercial production. europeanpharmaceuticalreview.commanufacturingchemist.com While the initial investment in equipment can be high, the operational savings and increased efficiency often justify the cost. aurigeneservices.commanufacturingchemist.com

Advantage of Continuous Flow ProcessingDescription
Enhanced Safety Reduces the volume of hazardous materials handled at any one time, minimizing risks of thermal runaway. europeanpharmaceuticalreview.comyoutube.com
Improved Process Control Allows for precise control over temperature, pressure, and reaction time, leading to higher purity and consistency. aurigeneservices.comgillsprocess.com
Increased Efficiency & Yield Higher throughput due to the elimination of downtime between batches and optimized reaction conditions. wsp.comgillsprocess.com
Process Intensification Enables the use of high-energy reaction pathways and can reduce reaction times significantly. wsp.commdpi.com
Cost Savings Lowers manufacturing costs through reduced labor, energy, and raw material consumption. gillsprocess.commanufacturingchemist.com
Sustainability Decreases the environmental footprint by reducing solvent use and waste generation. gillsprocess.comresearchgate.net
Scalability & Flexibility Allows for seamless scaling from lab to production and adaptable manufacturing lines. europeanpharmaceuticalreview.commanufacturingchemist.com

Challenges in implementing continuous flow chemistry include the potential for reactor clogging with solid byproducts, the need for specialized equipment, and the integration of real-time analytical techniques for process monitoring. aurigeneservices.comtue.nl However, ongoing research and technological advancements continue to address these issues, making flow chemistry an increasingly attractive option for the synthesis of compounds like Morpholine, 4-(1-hydroxypropyl)-. aurigeneservices.com

Life Cycle Assessment (LCA) Considerations in Chemical Production

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal or recycling. For Morpholine, 4-(1-hydroxypropyl)-, a full LCA would provide a holistic view of its environmental footprint, guiding efforts to improve its sustainability profile. While a specific LCA for this compound is not publicly available, the key considerations can be outlined based on its synthesis and chemical nature.

The production of Morpholine, 4-(1-hydroxypropyl)- typically involves the reaction of morpholine with a propyl-containing reactant. vulcanchem.com The LCA would therefore begin with the upstream impacts of producing these precursors. The synthesis of morpholine itself can be energy-intensive and may involve various catalysts and solvents. google.comchemrxiv.orgsigmaaldrich.com

The manufacturing stage, where Morpholine, 4-(1-hydroxypropyl)- is synthesized, is a critical hotspot for environmental impacts. Key factors to consider include:

Energy Consumption : The energy required for heating, cooling, stirring, and purification processes. Continuous flow processes can offer significant energy savings over traditional batch methods. wsp.commanufacturingchemist.com

Solvent and Reagent Use : The environmental impact of the solvents (e.g., dimethylformamide) and other reagents used in the synthesis. vulcanchem.com Green chemistry principles encourage the use of less hazardous and more recyclable solvents.

Waste Generation : The amount and nature of waste products, including byproducts and spent solvents. The E-factor, which is the mass ratio of waste to desired product, is a key metric in the pharmaceutical industry, where it can be quite high. mdpi.com Continuous flow synthesis can significantly reduce the E-factor by improving selectivity and yield. mdpi.com

Water Usage : The consumption of water for processes and cleaning.

The use phase and end-of-life stages are also integral to the LCA. The application of Morpholine, 4-(1-hydroxypropyl)- will determine its potential release into the environment. Its biodegradability and potential for bioaccumulation are important parameters. The final disposal or treatment of any waste streams containing the compound would also be assessed.

The table below outlines the key stages and considerations in a hypothetical LCA for Morpholine, 4-(1-hydroxypropyl)- production.

LCA StageKey Considerations for Morpholine, 4-(1-hydroxypropyl)-Potential for Improvement with Green Chemistry
Raw Material Acquisition Environmental impact of producing morpholine and 3-chloropropanol (or other propylating agent). vulcanchem.comSourcing precursors from renewable feedstocks or through greener synthetic routes.
Manufacturing Energy consumption, use of solvents like DMF, generation of byproducts and waste streams. vulcanchem.commanufacturingchemist.comImplementation of continuous flow processing to reduce energy and solvent use, and improve yield. wsp.comgillsprocess.com
Transportation & Distribution Fuel consumption and emissions associated with transporting raw materials and the final product.Optimizing logistics and producing the chemical at or near the point of use.
Use Phase Depends on the specific application; potential for environmental release.Designing for applications that minimize environmental exposure.
End-of-Life Treatment of industrial waste; biodegradability of the compound.Developing biodegradable alternatives or effective waste treatment technologies.

By systematically analyzing these stages, manufacturers can identify the most significant environmental impacts and prioritize areas for improvement, steering the production of Morpholine, 4-(1-hydroxypropyl)- towards greater sustainability.

Structure Reactivity Relationship Analysis in Morpholine, 4 1 Hydroxypropyl

Influence of the Hydroxypropyl Substituent on Amine Basicity and Nucleophilicity

The basicity and nucleophilicity of the nitrogen atom in Morpholine (B109124), 4-(1-hydroxypropyl)- are modulated by the electronic effects of the substituent. The morpholine ring itself contains an ether oxygen, which withdraws electron density from the nitrogen via the inductive effect (-I effect), rendering morpholine less basic (pKa of conjugate acid ≈ 8.3-8.5) than its carbocyclic counterpart, piperidine (B6355638) (pKa ≈ 11.1). wikipedia.orgvedantu.comstackexchange.com

The 4-(1-hydroxypropyl) substituent introduces two opposing inductive effects. The propyl chain is an alkyl group, which is weakly electron-donating (+I effect), tending to increase electron density on the nitrogen. Conversely, the hydroxyl group at the C1 position is electron-withdrawing (-I effect). This -I effect from the oxygen atom slightly reduces the availability of the nitrogen's lone pair for protonation or nucleophilic attack compared to a simple N-alkyl substituent. Therefore, the basicity of Morpholine, 4-(1-hydroxypropyl)- is expected to be slightly lower than that of N-alkylmorpholines but remains in the typical range for tertiary amines of this class.

The nucleophilicity generally follows the trend of basicity. The nitrogen in Morpholine, 4-(1-hydroxypropyl)- is a competent nucleophile, readily participating in reactions such as alkylations and acylations. nih.gov However, its reactivity is tempered by the electron-withdrawing nature of the ring oxygen. wikipedia.org The steric bulk of the hydroxypropyl group can also influence its nucleophilicity by hindering its approach to sterically crowded electrophiles.

CompoundStructurepKa of Conjugate AcidKey Electronic Factors
PiperidineC₅H₁₁N~11.1Alkyl groups (+I effect), no withdrawing groups.
MorpholineC₄H₉NO~8.5 nih.govRing oxygen (-I effect) reduces basicity.
N-(3-Aminopropyl)morpholineC₇H₁₆N₂O~10.3 Additional basic amino group.
Morpholine, 4-(1-hydroxypropyl)-C₇H₁₅NO₂Estimated ~8.0-8.4Ring oxygen (-I effect), Hydroxyl group (-I effect), Propyl group (+I effect).

Stereochemical Effects on Reaction Pathways and Selectivity

The 1-hydroxypropyl substituent introduces a chiral center at the carbon atom bonded to the nitrogen (C1 of the propyl group). This stereocenter has a profound impact on the molecule's interaction with other chiral molecules and its behavior in stereoselective reactions.

When Morpholine, 4-(1-hydroxypropyl)- is used as a reactant or catalyst, its inherent chirality can direct the stereochemical outcome of a reaction, a principle widely employed in asymmetric synthesis. tsijournals.comnumberanalytics.com The chiral environment created by the substituent can favor the approach of a reagent from one face of the molecule over the other, leading to the preferential formation of one diastereomer or enantiomer. This is the fundamental concept behind the use of chiral auxiliaries, which are temporarily attached to a substrate to control stereochemistry during a reaction. tsijournals.comtsijournals.comyoutube.com

For instance, in a reaction where a new stereocenter is formed, the pre-existing chirality in the hydroxypropyl group will lead to two different diastereomeric transition states. These transition states will have different energies, resulting in one reaction pathway being favored over the other, yielding a mixture of diastereomers in unequal amounts. The degree of diastereoselectivity achieved depends on the energetic difference between these transition states, which is influenced by steric and electronic interactions involving the chiral substituent. Research on related systems has shown that excellent diastereoselectivity can be achieved through careful selection of chiral auxiliaries and reaction conditions. tsijournals.com

Conformation-Reactivity Relationships of the Morpholine Ring

Like cyclohexane (B81311), the morpholine ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. wikipedia.orgacs.org In N-substituted morpholines, the substituent on the nitrogen can occupy either an axial or an equatorial position. For a bulky substituent like the 1-hydroxypropyl group, the equatorial position is overwhelmingly favored to avoid destabilizing 1,3-diaxial steric interactions with the hydrogen atoms on C2 and C6 of the ring.

This strong conformational preference has significant consequences for reactivity:

Accessibility of the Nitrogen Lone Pair: In the favored equatorial conformation of the substituent, the nitrogen's lone pair of electrons is in an axial-like orientation. This orientation is generally considered sterically accessible, allowing for effective participation in acid-base and nucleophilic reactions.

Reaction Rate and Stability: The stability of the ground state conformation directly impacts reaction kinetics. Reactions that involve a transition state where steric strain is relieved can be accelerated. For example, studies on related cyclohexane systems have shown that the departure of an axial leaving group can be faster than an equatorial one because it alleviates the 1,3-diaxial strain present in the ground state. stackexchange.com Conversely, the high energetic barrier to ring-flipping to a conformation with an axial hydroxypropyl group means that reaction pathways requiring this conformation are highly disfavored.

Anomeric Effects: In some substituted morpholines, stereoelectronic interactions, such as the anomeric effect, can influence conformational preference and reactivity. acs.org This effect involves the interaction of a lone pair on an oxygen atom with an adjacent anti-periplanar sigma-antibonding orbital (σ*), which can stabilize certain conformations. In the case of Morpholine, 4-(1-hydroxypropyl)-, the interaction between the ring oxygen's lone pairs and the C-N bonds influences the ring's geometry and the orientation of the N-substituent.

ConformerSubstituent PositionRelative EnergyPrimary InteractionReactivity Implication
ChairEquatorialLower (More Stable)Minimal steric interactions.Favored ground state for reactions. Nitrogen lone pair is accessible.
ChairAxialHigher (Less Stable)Significant 1,3-diaxial steric strain with ring hydrogens.High energy, unlikely conformation. Pathways requiring this conformation are slow.

Impact of Substituent Electronic and Steric Properties on Chemical Behavior

Electronic Properties: The substituent has a dual electronic nature. The alkyl backbone is electron-donating, while the β-hydroxyl group is electron-withdrawing. This combination fine-tunes the basicity of the nitrogen atom. vedantu.com Furthermore, the hydroxyl group is a hydrogen bond donor and acceptor, which significantly enhances the molecule's ability to interact with polar solvents and other molecules through hydrogen bonding. vulcanchem.comresearchgate.net This property influences its solubility, with the compound exhibiting moderate water solubility. vulcanchem.com

Steric Properties: The 1-hydroxypropyl group is sterically demanding. As discussed, this bulk dictates the conformational equilibrium of the morpholine ring, forcing the substituent into the equatorial position. cdnsciencepub.com This steric hindrance can shield one face of the morpholine ring, potentially influencing the regioselectivity or stereoselectivity of reactions involving the heterocycle. The size and shape of a substituent can be a critical factor in molecular recognition and binding events, for example, in interactions with biological macromolecules. The modulation of steric and electronic properties through substituent changes is a fundamental strategy in medicinal chemistry for optimizing the potency and pharmacokinetic profiles of drug candidates. nih.gov

Q & A

Q. What spectroscopic and crystallographic methods are recommended for elucidating the molecular structure of 4-(1-hydroxypropyl)morpholine?

To determine the molecular structure, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to identify proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For single-crystal analysis, use programs like SHELXL to refine atomic coordinates and bond angles .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl, morpholine ring vibrations).

Q. How can researchers optimize the synthesis of 4-(1-hydroxypropyl)morpholine from precursor compounds?

A robust synthesis pathway involves:

  • Stepwise Functionalization : Start with morpholine and propylene oxide, using acid catalysis for hydroxylation.
  • Reaction Monitoring : Track progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • Purification : Use column chromatography or recrystallization to isolate the product.
  • Yield Optimization : Adjust temperature (20–60°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst loading .

Note : Avoid conditions that promote ring-opening or oxidation of the morpholine backbone .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding affinity of 4-(1-hydroxypropyl)morpholine derivatives?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors).
  • Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects with bioactivity using descriptors like logP and polar surface area.
  • Dynamics Simulations : Run Molecular Dynamics (MD) to assess stability of ligand-protein complexes over time .

Case Study : Derivatives with bulky substituents showed reduced binding to GluN1/GluN2B receptors in silico, aligning with wet-lab antagonism assays .

Q. How should researchers address contradictions between experimental and computational data in structural or thermodynamic studies?

  • Data Reconciliation Workflow :
    • Validate computational parameters (e.g., basis sets in DFT, force fields in MD).
    • Re-examine experimental conditions (e.g., crystal quality for XRD, solvent effects in NMR).
    • Cross-reference with literature: Compare enthalpy of vaporization (ΔvapH) or boiling points (Tboil) from NIST databases .
  • Example : Discrepancies in hydrogen-bonding patterns may arise from crystal packing effects vs. gas-phase simulations. Use SHELX refinement to resolve XRD ambiguities .

Q. What safety protocols are critical for handling 4-(1-hydroxypropyl)morpholine in laboratory settings?

  • Exposure Control : Use fume hoods (minimum airflow 100 ft/min) and wear nitrile gloves/safety goggles.
  • Spill Management : Absorb with inert materials (silica gel) and avoid discharge into waterways .
  • Toxicology : Refer to WHO guidelines for morpholine derivatives, which recommend limiting inhalation exposure due to potential respiratory irritation .

Q. How can researchers design experiments to assess the environmental impact of 4-(1-hydroxypropyl)morpholine?

  • Ecotoxicity Assays :
    • Aquatic Toxicity : Use Daphnia magna or algae growth inhibition tests.
    • Biodegradation : Monitor chemical breakdown via HPLC-MS in simulated wastewater.
  • Regulatory Compliance : Align with OECD guidelines for chemical safety assessments .

Methodological Challenges & Solutions

Q. What strategies mitigate low yields in the synthesis of 4-(1-hydroxypropyl)morpholine analogs?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective hydroxylation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., ring-opened amines) and adjust stoichiometry .

Q. How can advanced spectral techniques resolve stereochemical ambiguities in morpholine derivatives?

  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose-based).
  • Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via IR-based chiroptical methods.
  • NOESY NMR : Detect spatial proximity of protons to assign stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.